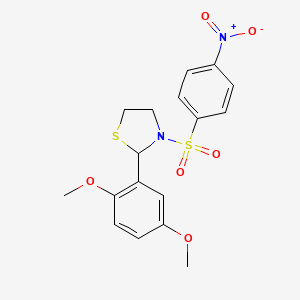

2-(2,5-Dimethoxyphenyl)-3-(4-nitrobenzenesulfonyl)-1,3-thiazolidine

Description

Properties

IUPAC Name |

2-(2,5-dimethoxyphenyl)-3-(4-nitrophenyl)sulfonyl-1,3-thiazolidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O6S2/c1-24-13-5-8-16(25-2)15(11-13)17-18(9-10-26-17)27(22,23)14-6-3-12(4-7-14)19(20)21/h3-8,11,17H,9-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBSVHUTZHFOUJE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)C2N(CCS2)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O6S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(2,5-Dimethoxyphenyl)-3-(4-nitrobenzenesulfonyl)-1,3-thiazolidine is a compound that has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a thiazolidine core with substituents that include a dimethoxyphenyl group and a nitrobenzenesulfonyl moiety. The structural formula can be represented as:

This structure facilitates various interactions with biological macromolecules, influencing its pharmacological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The sulfonamide group mimics natural substrates, allowing it to inhibit enzyme activity by competing for binding sites. Additionally, the nitro group can undergo reduction to form reactive intermediates that may alter cellular functions.

Anticancer Activity

Recent studies have indicated that thiazolidine derivatives possess significant anticancer properties. For instance, derivatives similar to this compound have been evaluated for their efficacy against various cancer cell lines.

- Case Study : A study on thiazolidin-4-one derivatives demonstrated their effectiveness against glioblastoma cells (LN229) using assays like MTT and colony formation tests. Compounds showed promising cytotoxic effects and induced apoptosis in cancer cells .

Antimicrobial Properties

Thiazolidine derivatives have also been explored for their antimicrobial activities. Their mechanism involves disrupting bacterial cell wall synthesis or inhibiting critical enzymatic pathways.

- Research Findings : In vitro studies have shown that certain thiazolidine derivatives exhibit potent antibacterial activity against Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) indicates that modifications at the phenyl ring can enhance antimicrobial potency .

Binding Affinities

Table 1 summarizes the binding affinities of various thiazolidine derivatives to key targets involved in cancer progression:

| Compound | Target | Binding Affinity (kcal/mol) |

|---|---|---|

| 5a | AURKA | -9.8 |

| 5b | AURKA | -9.0 |

| 5c | VEGFR-2 | -9.0 |

| 5d | VEGFR-2 | -8.1 |

| 5e | AURKA | -8.7 |

This data illustrates the potential of these compounds as effective inhibitors in cancer therapy .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from 2,5-dimethoxyaniline followed by sulfonation processes. Characterization techniques such as NMR and HRMS confirm the structural integrity of synthesized compounds .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Based Comparisons

2,5-Dimethoxyphenyl Group

- N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(2,5-dimethoxyphenyl)acetamide () : Shares the 2,5-dimethoxyphenyl group but attaches it to an acetamide-linked benzothiazole core. The benzothiazole’s aromaticity contrasts with the saturated thiazolidine, likely altering conformational flexibility and biological target interactions .

- 25H-NBOH () : A phenethylamine derivative with a 2,5-dimethoxyphenyl group. While both compounds share this substituent, 25H-NBOH’s psychedelic activity highlights how core structure dictates pharmacological effects despite similar aryl groups .

Nitrobenzenesulfonyl Group

- 4-Acetyl-N-butylbenzene-1-sulfonamide () : Features a sulfonamide group instead of a sulfonyl, but both substituents are electron-withdrawing. Sulfonamides are often used to enhance metabolic stability, suggesting the nitrobenzenesulfonyl group in the target compound may similarly influence pharmacokinetics .

Core Structure Comparisons

Thiazolidine vs. Thiazole/Thiadiazole

- Thiazole Derivatives (): Aromatic thiazoles (e.g., N-(6-trifluoromethylbenzothiazole-2-yl) acetamides) exhibit planar structures, favoring π-π stacking in biological systems.

- 1,3-Thiazol-2-amines () : The amine substituent on thiazole rings may increase hydrogen-bonding capacity compared to the nitrobenzenesulfonyl group, altering solubility and target affinity .

Data Tables

Table 1: Structural Comparison of Key Compounds

Table 2: Electronic and Functional Group Effects

Key Observations and Contradictions

- Synthetic Challenges : While describes nitro-group reductions, the target compound’s nitrobenzenesulfonyl group may require specialized conditions to avoid undesired side reactions .

Q & A

Basic: What are the optimal synthetic routes for 2-(2,5-Dimethoxyphenyl)-3-(4-nitrobenzenesulfonyl)-1,3-thiazolidine, and what reaction conditions are critical for yield optimization?

Answer:

The synthesis typically involves a multi-step condensation reaction. Key steps include:

- Thiazolidine ring formation : Reacting a primary amine (e.g., cysteamine derivatives) with a carbonyl compound (e.g., 2,5-dimethoxybenzaldehyde) under acidic or basic conditions.

- Sulfonylation : Introducing the 4-nitrobenzenesulfonyl group via nucleophilic substitution using 4-nitrobenzenesulfonyl chloride in the presence of a base (e.g., triethylamine) .

Critical conditions include temperature control (60–80°C for sulfonylation), solvent selection (e.g., DMF or dichloromethane), and stoichiometric ratios to minimize side products. Amberlyst A-15, a reusable catalyst, has been effective in similar thiazolidine syntheses to enhance regioselectivity .

Basic: Which spectroscopic and crystallographic methods are most effective for characterizing the molecular structure of this compound?

Answer:

- X-ray crystallography : Resolves the 3D arrangement of the thiazolidine ring and sulfonyl group, with bond lengths and angles revealing conformational stability. For example, distortions in the thiazolidine ring (e.g., C-S-C angles) correlate with electronic effects from substituents .

- DFT calculations : Validate experimental data by predicting electronic properties (e.g., HOMO-LUMO gaps) and optimizing geometry .

- NMR (¹H/¹³C) : Assigns proton environments (e.g., methoxy groups at δ ~3.8 ppm) and confirms sulfonylation via downfield shifts of aromatic protons .

Advanced: How can computational chemistry (e.g., DFT) be applied to predict the electronic properties and reactivity of this thiazolidine derivative?

Answer:

DFT studies model:

- Electrophilic reactivity : Local softness and Fukui indices identify reactive sites (e.g., sulfonyl oxygen for nucleophilic attacks).

- Tautomerism : Stability of thiazolidine vs. thiazolidinone forms, influenced by electron-withdrawing groups like nitro .

- Solvent effects : Polarizable continuum models (PCM) predict solubility and aggregation tendencies in polar solvents .

These insights guide functionalization strategies for enhancing bioactivity or stability.

Advanced: What strategies are recommended for resolving contradictions in biological activity data across different studies involving this compound?

Answer:

- Assay standardization : Compare IC₅₀ values under consistent conditions (e.g., cell line: HeLa vs. MCF-7; incubation time: 24–48 h).

- Metabolic stability : Evaluate degradation pathways (e.g., sulfonamide hydrolysis) using HPLC-MS to identify active vs. inactive metabolites .

- Statistical validation : Apply multivariate analysis (e.g., ANOVA) to isolate variables like concentration ranges or solvent artifacts .

Basic: What are the key considerations in designing experiments to assess the antioxidant or antitumor potential of this compound?

Answer:

- In vitro assays :

- Controls : Include vehicle (DMSO) and reference drugs (e.g., doxorubicin).

- Replication : Triplicate measurements to account for variability .

Advanced: How does the substitution pattern on the thiazolidine ring influence the compound's pharmacological activity, and what methodologies are used to study structure-activity relationships (SAR)?

Answer:

- Substituent effects :

- Electron-withdrawing groups (e.g., nitro) enhance electrophilicity, improving enzyme inhibition (e.g., COX-2).

- Methoxy groups at 2,5-positions increase lipophilicity, affecting membrane permeability .

- SAR methodologies :

Basic: What are the common challenges in the purification of this compound, and how can they be addressed using chromatographic techniques?

Answer:

- Challenges : Co-elution of byproducts (e.g., unreacted sulfonyl chloride) and solubility issues in polar solvents.

- Solutions :

Advanced: In crystallographic studies, what are the implications of observed bond length distortions in the thiazolidine ring for the compound's stability?

Answer:

- Bond elongation : C-S bonds (~1.82 Å vs. typical 1.75 Å) suggest ring strain, increasing susceptibility to ring-opening under acidic conditions .

- Torsional angles : Non-planar conformations (e.g., dihedral angles >20°) reduce π-orbital overlap, lowering thermal stability .

Advanced: How can kinetic and thermodynamic studies be designed to elucidate the reaction mechanisms involved in the formation of the thiazolidine ring?

Answer:

- Kinetic profiling : Monitor reaction progress via in situ IR spectroscopy (C=O stretch at ~1700 cm⁻¹) to determine rate laws .

- Thermodynamic parameters : Calculate ΔH and ΔS using Eyring plots from temperature-dependent rate constants (25–60°C) .

- Isotope labeling : Use ¹⁵N-labeled amines to track nucleophilic attack pathways .

Basic: What validated analytical methods (HPLC, NMR) are recommended for assessing the purity and stability of this compound under various storage conditions?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.